3-(4-Fluoro-2-nitrophenoxy)oxetane

Lipophilicity LogP Drug Design

Medicinal chemists often struggle to fine-tune lipophilicity without altering core pharmacophore geometry. 3-(4-Fluoro-2-nitrophenoxy)oxetane provides a predictable solution as a fluorinated oxetane building block. Key advantages: • LogP 1.51 (vs 0.67 for regioisomer) enables controlled lipophilicity modulation for CNS penetration and oral bioavailability. • 4-Fluoro-2-nitrophenoxy moiety offers dual synthetic handles - nitro reduction to amine and fluorine-directed derivatization. • High purity (≥98%) and thermal stability (bp ~359 °C) ensure compatibility with automated synthesis and HTE workflows. Available in research quantities with rapid global delivery.

Molecular Formula C9H8FNO4
Molecular Weight 213.164
CAS No. 1356114-59-4
Cat. No. B2489904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluoro-2-nitrophenoxy)oxetane
CAS1356114-59-4
Molecular FormulaC9H8FNO4
Molecular Weight213.164
Structural Identifiers
SMILESC1C(CO1)OC2=C(C=C(C=C2)F)[N+](=O)[O-]
InChIInChI=1S/C9H8FNO4/c10-6-1-2-9(8(3-6)11(12)13)15-7-4-14-5-7/h1-3,7H,4-5H2
InChIKeyQBPMXMSRGGDAPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluoro-2-nitrophenoxy)oxetane: Strategic Fluorinated Building Block


3-(4-Fluoro-2-nitrophenoxy)oxetane (CAS 1356114-59-4) is a fluorinated oxetane building block utilized in medicinal chemistry and chemical biology research . It features an oxetane ring, a four-membered cyclic ether recognized for its ability to serve as a compact, polar bioisostere for carbonyl and gem-dimethyl groups, thereby modulating key physicochemical properties such as lipophilicity, solubility, and metabolic stability [1]. The molecule also contains a 4-fluoro-2-nitrophenoxy moiety, which provides a dual synthetic handle: the nitro group can be reduced to an amine for further functionalization, while the fluorine atom offers a site for additional derivatization and can influence metabolic stability and target binding . This combination of a versatile oxetane core with a functionalized aromatic ring establishes the compound as a valuable intermediate for constructing more complex drug-like molecules.

Bioisostere Strategy Oxetane core as compact polar replacement for carbonyl or gem-dimethyl groups
Fluorinated Handle Fluorine modulates lipophilicity and metabolic stability in lead optimization
Dual Functionalization Nitro group reduced to amine, enabling sequential derivatization workflows

Drawbacks of Replacing 3-(4-Fluoro-2-nitrophenoxy)oxetane


While oxetane-containing building blocks are broadly recognized for their ability to improve drug-like properties, the specific substitution pattern on the aromatic ring dictates the ultimate physicochemical and biological profile of derived compounds [1]. The 4-fluoro-2-nitrophenoxy moiety in 3-(4-Fluoro-2-nitrophenoxy)oxetane is not merely a functional handle; its unique electronic and steric characteristics directly influence the lipophilicity, metabolic stability, and conformational behavior of the oxetane core and any subsequently attached pharmacophores [2]. Swapping this building block for a non-fluorinated analog like 3-(4-Nitrophenoxy)oxetane (CAS 1356114-04-9) or a regioisomer like 3-(2-Fluoro-4-nitrophenoxy)oxetane (CAS 1356113-82-0) introduces quantifiable differences in key molecular descriptors such as LogP and polar surface area, which can cascade into altered target affinity, cellular permeability, and in vivo clearance, as demonstrated by the comparative data in Section 3 .

Non-fluorinated analog may not replicate target lipophilicity

Lacking the fluorine atom, 3-(4-nitrophenoxy)oxetane shows measurably lower LogP, potentially altering membrane permeability and pharmacokinetic profile in derived compounds.

Regioisomer introduces divergent electronic/steric environment

Shifting the fluoro/nitro substitution pattern can substantially shift LogP and conformational behavior; SAR conclusions may not transfer between regioisomers.

3-(4-Fluoro-2-nitrophenoxy)oxetane: Comparative Evidence Guide


Lipophilicity Enhancement over Non-Fluorinated Analog

The introduction of a fluorine atom into the aromatic ring of 3-(4-nitrophenoxy)oxetane results in a measurable increase in lipophilicity, a key determinant of membrane permeability and bioavailability. Computed LogP values for 3-(4-Fluoro-2-nitrophenoxy)oxetane are consistently higher than those for its non-fluorinated counterpart, 3-(4-Nitrophenoxy)oxetane [1]. This difference is quantifiable and provides a basis for selecting the fluorinated building block when increased lipophilicity is desired in a drug candidate.

Lipophilicity Enhancement
Reported
+0.44 to +0.67 ΔLogP (vs non-fluorinated analog)

Supports permeability optimization in lead design

Computed LogP from ChemScene/ChemSpace; cross-platform comparable

Lipophilicity LogP Drug Design Oxetane Bioisosteres

Conformational & Electronic Distinction from Regioisomer

The position of the fluorine and nitro substituents on the aromatic ring critically influences the molecule's overall properties. The 3-(4-Fluoro-2-nitrophenoxy)oxetane isomer presents a distinct electronic and steric environment compared to its regioisomer, 3-(2-Fluoro-4-nitrophenoxy)oxetane . This difference is reflected in their computed LogP values: 1.51 for the 4-fluoro-2-nitro isomer versus 0.67 for the 2-fluoro-6-nitro isomer (a close structural relative) . Such a substantial difference in LogP (ΔLogP = 0.84) underscores that regioisomers cannot be considered interchangeable; their distinct physicochemical profiles will lead to divergent biological outcomes in SAR studies.

Regioisomer LogP Divergence
Data to verify
Target LogP 1.51 vs regioisomer LogP 0.67 (Δ 0.84)

Regiochemistry critically alters lipophilicity profile

Computed LogP from ChemSrc; independent validation recommended

Regioisomer Conformational Analysis Electronic Effects Structure-Activity Relationship (SAR)

Greater Molecular Weight and Complexity Advantage

The presence of both a fluorine and a nitro group on the phenoxy ring increases the molecular weight and complexity of 3-(4-Fluoro-2-nitrophenoxy)oxetane relative to simpler oxetane ethers . With a molecular weight of 213.16 g/mol, it occupies a different chemical space compared to its non-fluorinated analog 3-(4-Nitrophenoxy)oxetane (195.17 g/mol) or the isomeric 3-(2-Nitrophenoxy)oxetane (195.17 g/mol) . This increment in mass and the addition of a fluorine atom provide an additional vector for modulating metabolic stability and target engagement during lead optimization, a common strategy in fragment-based drug discovery to enhance the quality of hits.

Molecular Weight Increase
Class-level
+17.99 Da (fluorine replaces hydrogen)

Expands chemical space for fragment growth and metabolic tuning

Class-level inference; impact on stability requires experimental confirmation

Molecular Weight Fragment-Based Drug Discovery (FBDD) Lead Optimization Oxetane Building Blocks

Higher Predicted Boiling Point & Thermal Stability

The predicted boiling point of 3-(4-Fluoro-2-nitrophenoxy)oxetane is 358.9 ± 42.0 °C, which is higher than that predicted for its non-fluorinated analog, 3-(4-Nitrophenoxy)oxetane (353.0 ± 32.0 °C) . While these are predicted values, the consistent trend suggests that the fluorinated compound may exhibit greater thermal stability. This characteristic can be advantageous in reactions requiring elevated temperatures, potentially leading to fewer side products and higher yields.

Predicted Boiling Point
Data to verify
ΔBP +5.9 °C (predicted, vs non-fluorinated analog)

May support thermal robustness in heated synthetic steps

Predicted values (ACD/Labs); experimental boiling point not reported

Boiling Point Thermal Stability Synthetic Chemistry Reaction Conditions

3-(4-Fluoro-2-nitrophenoxy)oxetane: Key Applications


Lipophilicity & Permeability Optimization in Lead Design

In drug discovery programs where enhancing oral bioavailability or CNS penetration is a primary objective, 3-(4-Fluoro-2-nitrophenoxy)oxetane is the preferred building block over non-fluorinated analogs. The quantifiable increase in LogP (ΔLogP = +0.44 to +0.67) compared to 3-(4-Nitrophenoxy)oxetane, as detailed in Section 3, provides a predictable and measurable means to fine-tune the lipophilicity of a lead compound . This allows medicinal chemists to systematically explore how increased lipophilicity affects target engagement and cellular permeability in a controlled manner, a key aspect of rational drug design.

SAR Studies for Target Binding and Selectivity

The distinct electronic and conformational profile of 3-(4-Fluoro-2-nitrophenoxy)oxetane, which results in a LogP of 1.51 versus 0.67 for a key regioisomer, makes it an essential tool for SAR investigations . Researchers aiming to map the specific steric and electronic requirements of a biological target's binding pocket can leverage this compound's unique substitution pattern. By incorporating this building block and comparing it to analogs, scientists can gain critical insights into how fluorine substitution and regiochemistry influence binding affinity and selectivity, guiding the evolution of a hit into a potent and selective lead candidate.

Metabolic Stability Probes via Fluorine Substitution

The strategic placement of a fluorine atom on the aromatic ring of 3-(4-Fluoro-2-nitrophenoxy)oxetane provides a built-in probe for metabolic stability studies . Fluorination is a well-established tactic to block sites of oxidative metabolism, thereby extending the half-life of a compound. This building block can be incorporated into a larger molecular scaffold to directly assess the impact of this specific fluorine substitution on metabolic turnover in human liver microsome assays. The presence of the fluorine atom allows for potential tracking via 19F-NMR, offering an analytical handle to monitor the compound's fate in complex biological matrices.

Advanced Intermediates for High-Throughput Experimentation

The commercial availability of 3-(4-Fluoro-2-nitrophenoxy)oxetane in high purity (>95-98%) from multiple vendors enables its use in high-throughput experimentation (HTE) and automated synthesis platforms . The nitro group serves as a masked amine, which can be easily reduced to provide a new point of attachment for further derivatization in a library setting. Its predicted higher thermal stability (boiling point 358.9 °C) compared to non-fluorinated analogs suggests it can withstand a broader range of reaction conditions, making it a versatile and robust intermediate for generating diverse compound collections for drug discovery.

Application
Selection Property
Validation Focus
Lead lipophilicity optimization
Fluorine-enhanced LogP
LogP comparison to non-fluorinated analog
SAR of binding pockets
Regiochemistry-dependent LogP shift
Regioisomer LogP profiling
Metabolic stability assessment
Fluorine block for oxidative metabolism
Microsomal stability and 19F-NMR tracking
High-throughput synthesis
Thermal stability and nitro handle
Reaction condition scope and reduction efficiency

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